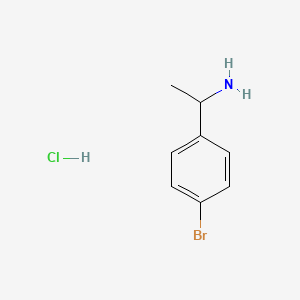

1-(4-Bromophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality 1-(4-Bromophenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-bromophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCAANUXMMQVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-(4-Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)ethanamine hydrochloride is a primary amine salt of significant interest in medicinal chemistry and drug development. As a chiral building block, its enantiomers are crucial for the synthesis of various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, ensuring purity, stability, and proper handling. This technical guide provides a comprehensive overview of the key physical characteristics of 1-(4-Bromophenyl)ethanamine hydrochloride, supported by established analytical protocols and expert insights.

Core Physical Characteristics

A summary of the fundamental physical properties of 1-(4-Bromophenyl)ethanamine hydrochloride is presented below. These values are critical for identification, purity assessment, and process development.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁BrClN | [1] |

| Molecular Weight | 236.54 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 212-214 °C | [3] |

| Solubility | Soluble in water, miscible with alcohols | [4] |

Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-(4-Bromophenyl)ethanamine hydrochloride is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the presence of the acidic ammonium proton, the spectrum may exhibit peak broadening, and the chemical shifts will be influenced by the solvent used.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the four protons on the para-substituted benzene ring. The protons ortho to the bromine atom will likely appear at a different chemical shift than the protons meta to the bromine.

-

Methine Proton (-CH): A quartet is expected for the proton attached to the chiral carbon, coupled to the three protons of the adjacent methyl group.

-

Methyl Protons (-CH₃): A doublet will be observed for the three protons of the methyl group, resulting from coupling with the adjacent methine proton.

-

Amine Protons (-NH₃⁺): A broad singlet is expected for the three protons of the ammonium group. The chemical shift of this peak is highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Aromatic Carbons: Four signals are expected in the aromatic region (typically δ 120-145 ppm). The carbon atom attached to the bromine will be significantly deshielded.

-

Chiral Carbon (-CH): The carbon atom of the methine group will appear in the aliphatic region.

-

Methyl Carbon (-CH₃): The carbon of the methyl group will be observed at a higher field (lower ppm value) in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of 1-(4-Bromophenyl)ethanamine hydrochloride will be characterized by the following key absorption bands:

-

N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, characteristic of the stretching vibrations of the ammonium group (R-NH₃⁺).

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of peaks around 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methine groups will be observed just below 3000 cm⁻¹.

-

N-H Bending: The bending vibrations of the ammonium group typically appear in the 1600-1500 cm⁻¹ region.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several peaks in the 1600-1450 cm⁻¹ range.

-

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1020 cm⁻¹ region.

-

C-Br Stretching: A strong absorption band in the fingerprint region, typically around 600-500 cm⁻¹, can be attributed to the C-Br stretching vibration.

Experimental Protocols for Physical Characterization

The following section details the standard operating procedures for determining the key physical properties of 1-(4-Bromophenyl)ethanamine hydrochloride.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a high degree of purity, while a broad melting range at a lower temperature indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered 1-(4-Bromophenyl)ethanamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Solubility Assessment

Rationale: Understanding the solubility of a compound in various solvents is essential for its formulation into drug products and for designing appropriate reaction and purification conditions.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, dichloromethane, hexane) are chosen.

-

Sample Addition: A small, measured amount of 1-(4-Bromophenyl)ethanamine hydrochloride (e.g., 10 mg) is added to a test tube containing a fixed volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated (e.g., by vortexing) at a controlled temperature. The solubility is visually assessed and categorized using standard terms such as "very soluble," "soluble," "sparingly soluble," or "insoluble."

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the compound.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 1-(4-Bromophenyl)ethanamine hydrochloride. The presented data and experimental protocols serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical entity. Adherence to rigorous analytical practices is crucial for ensuring the quality and reliability of research and development outcomes in the pharmaceutical industry.

References

-

13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 5, 2026, from [Link]

-

(S)-1-(4-Bromophenyl)ethanamine | CAS#:27298-97-1 | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]

-

1-(4-Bromophenyl)ethanone oxime (1). - Organic Syntheses Procedure. (n.d.). Retrieved January 5, 2026, from [Link]

-

1-(4-broMophenyl)ethan-1-aMine hydrochloride - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]

-

N-(Pentan-2-yl)-1-(4-bromophenyl)ethylamine I - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

Ethanone, 1-(4-bromophenyl)-. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

-

(S)-1-(4-Bromophenyl)-ethylamine - Oakwood Chemical. (n.d.). Retrieved January 5, 2026, from [Link]

-

(R)-(+)-1-(4-Bromophenyl)ethylamine - LookChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of tris-(4-Phenoxyphenyl)amine by Conventional Method - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

-

(S)-1-(4-Bromophenyl)-ethylamine - Oakwood Chemical. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

1-(4-Bromophenyl)ethanamine hydrochloride chemical structure

An In-Depth Technical Guide to 1-(4-Bromophenyl)ethanamine Hydrochloride: Structure, Synthesis, and Application

Introduction: A Cornerstone Chiral Building Block

1-(4-Bromophenyl)ethanamine hydrochloride is a crucial chemical intermediate whose significance in the landscape of pharmaceutical research and development cannot be overstated. As a chiral amine, it serves as a versatile building block for the synthesis of complex, biologically active molecules.[1] Its structure, featuring a stereogenic center and a functionalizable bromophenyl group, makes it particularly valuable for creating targeted therapies, especially those aimed at neurological disorders.[1][2] This guide provides an in-depth exploration of its chemical identity, synthesis, analytical characterization, and safe handling, offering a comprehensive resource for scientists and professionals in drug discovery and organic synthesis.

PART 1: Molecular Structure and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. 1-(4-Bromophenyl)ethanamine hydrochloride is a salt, which typically enhances stability and simplifies handling compared to its free-base form.

Chemical Structure

The molecule's structure consists of an ethylamine chain attached to a benzene ring at the para position relative to a bromine atom. The carbon atom bonded to both the phenyl ring and the amino group is a chiral center, giving rise to two distinct enantiomers: (R)- and (S)-1-(4-Bromophenyl)ethanamine. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: Chemical structure of 1-(4-Bromophenyl)ethanamine Hydrochloride, highlighting the key functional groups and the chiral alpha-carbon (Cα*).

Physicochemical Data

The key properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction setups to storage protocols.

| Property | Value | Source(s) |

| CAS Number | 90006-14-7 | [2][3] |

| Molecular Formula | C₈H₁₁BrClN | [2][4] |

| Molecular Weight | 236.54 g/mol | [2][4] |

| Melting Point | 212-214 °C | [3] |

| Appearance | Solid | |

| Storage | Inert atmosphere, Room Temperature | [3] |

| IUPAC Name | 1-(4-bromophenyl)ethan-1-amine hydrochloride | |

| InChI Key | BQCAANUXMMQVAY-UHFFFAOYSA-N |

PART 2: Synthesis and Chiral Resolution

The synthesis of 1-(4-Bromophenyl)ethanamine typically starts from the corresponding ketone, 4'-bromoacetophenone. The transformation into the amine is a cornerstone reaction in organic synthesis, and subsequent separation of the enantiomers is critical for its use in stereospecific drug development.

Synthesis via Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. The process involves the initial formation of an imine or enamine from 4'-bromoacetophenone and an ammonia source, which is then reduced in situ to the desired amine.

Caption: Workflow for classical chiral resolution using a chiral acid to form separable diastereomeric salts.

Protocol: General Chiral Resolution via Diastereomeric Salt Formation

-

Dissolution: Dissolve the racemic 1-(4-Bromophenyl)ethanamine free base in a suitable solvent (e.g., ethanol or isopropanol). [5]2. Addition of Resolving Agent: Slowly add a solution of a chiral acid (e.g., (R)-mandelic acid or L-tartaric acid), typically 0.5 to 1.0 molar equivalents, to the amine solution. [6][5]3. Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. Stirring may be required. [5][7]4. Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 4M NaOH solution) to deprotonate the amine. [5]6. Extraction: Extract the liberated enantiopure free amine into an organic solvent (e.g., dichloromethane).

-

Verification: Dry the organic phase, concentrate it, and analyze the product for enantiomeric excess (e.e.) using chiral HPLC.

PART 3: Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of 1-(4-Bromophenyl)ethanamine hydrochloride. A multi-technique approach provides a self-validating system of characterization.

Caption: A comprehensive analytical workflow for the characterization of 1-(4-Bromophenyl)ethanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for elucidating the precise molecular structure.

-

¹H NMR: Provides information on the number and environment of protons. Key expected signals include a doublet for the methyl (CH₃) group, a quartet for the methine (CH) proton, and multiplets in the aromatic region for the phenyl protons.

-

¹³C NMR: Shows the number of unique carbon atoms. Expected signals correspond to the methyl carbon, the chiral methine carbon, and the four distinct carbons of the bromophenyl ring. [8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

-

N-H stretch: A broad band in the ~3000-3400 cm⁻¹ region, characteristic of the ammonium salt.

-

C-H aromatic stretch: Signals typically appear just above 3000 cm⁻¹.

-

C-H aliphatic stretch: Signals appear just below 3000 cm⁻¹.

-

C=C aromatic stretch: Sharp peaks in the ~1450-1600 cm⁻¹ region.

-

C-Br stretch: A strong absorption in the lower frequency (fingerprint) region, typically ~500-600 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. Under electron ionization (EI), the molecule will fragment in a predictable way. The most abundant peak (base peak) may correspond to the loss of a methyl group or the amine functionality. The presence of bromine is easily identified by a characteristic M/M+2 isotopic pattern with nearly equal intensity, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. [10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (e.e.) of the sample.

-

Principle: The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. [12]This differential interaction leads to different retention times, allowing for their separation and quantification.

-

Typical Protocol: A solution of the amine is injected onto a chiral column (e.g., Chirosil RCA(+)). The mobile phase is often a mixture of an organic solvent like acetonitrile or methanol with an aqueous buffer. [12]The detector (typically UV) measures the absorbance of each enantiomer as it elutes, and the ratio of the peak areas is used to calculate the e.e.

PART 4: Applications and Significance in Drug Development

The utility of 1-(4-Bromophenyl)ethanamine hydrochloride stems from its dual functionality: a chiral amine core and a reactive aromatic bromide.

-

Chiral Scaffold: It is a key intermediate in synthesizing pharmaceuticals where specific stereochemistry is essential for efficacy and safety. [1]Its presence is noted in routes toward treatments for neurological disorders. [1][2]

-

Versatile Synthetic Handle: The bromophenyl group is a powerful functional handle for carbon-carbon bond-forming reactions. [1]It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allowing for the introduction of diverse molecular fragments. [13]This modularity is highly prized in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies. [14]

PART 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent. 1-(4-Bromophenyl)ethanamine hydrochloride is classified with several hazards that require careful management.

GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed. [3][15] |

| H315 | Causes skin irritation. [3][15] |

| H319 | Causes serious eye irritation. [3][15] |

| H335 | May cause respiratory irritation. [3] |

Recommended Handling and Storage Protocols

| Precaution | Guideline | Justification |

| Ventilation | Handle only in a well-ventilated area or a chemical fume hood. [15] | To prevent inhalation of dust or vapors, which can cause respiratory irritation. [15] |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, a lab coat, and safety glasses or goggles. [15] | To prevent skin and eye contact, which can cause severe irritation. [15] |

| Handling | Avoid formation of dust. Do not breathe dust. Wash hands thoroughly after handling. [16] | Minimizes exposure through inhalation and accidental ingestion. |

| Storage | Keep the container tightly closed in a dry, well-ventilated place. Store under an inert atmosphere. [3] | The compound is hygroscopic and may be sensitive to air or moisture over time. |

| Spill Response | Soak up with inert absorbent material and dispose of as hazardous waste. Do not let the product enter drains. [16] | To prevent environmental contamination and ensure safe cleanup. |

| First Aid | In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician. [16] | Standard emergency procedures to mitigate exposure effects. |

Conclusion

1-(4-Bromophenyl)ethanamine hydrochloride is more than a mere chemical reagent; it is an enabling tool for innovation in pharmaceutical science. Its defined stereochemistry, robust physicochemical profile, and synthetic versatility make it an indispensable component in the drug discovery pipeline. A comprehensive understanding of its properties, synthesis, analysis, and safe handling—as detailed in this guide—empowers researchers to leverage its full potential in the creation of novel and effective therapeutics.

References

- MySkinRecipes. (n.d.). 1-(4-Bromophenyl)ethanamine hydrochloride.

- ChemicalBook. (n.d.). 1-(4-BroMophenyl)ethanaMine hydrochloride | 90006-14-7.

- Chem-Impex. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine.

- Sigma-Aldrich. (2021). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)ethanamine hydrochloride | 90006-14-7.

- ResearchGate. (n.d.). 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with....

- BLD Pharm. (n.d.). 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine.

- ChemicalBook. (n.d.). (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4.

- ResearchGate. (n.d.). Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column.

- Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1).

- SynZeal. (n.d.). Safety Data Sheet.

- Angene Chemical. (2021). Safety Data Sheet.

- New Journal of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 1-(4-BroMophenyl)ethanaMine hydrochloride | 90006-14-7.

-

EvitaChem. (n.d.). Buy amine. Retrieved from

- Onyx Scientific. (n.d.). Chiral Resolution Screening.

- PubChem. (n.d.). CID 159859301 | C16H20Br2N2.

- Fisher Scientific. (n.d.). (S)-(-)-1-(4-Bromophenyl)ethylamine 98.0+%, TCI America™.

- ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids.

- NIST WebBook. (n.d.). Ethanone, 1-(4-bromophenyl)-.

- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- ResearchGate. (2025). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(4-Bromophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 3. 1-(4-BroMophenyl)ethanaMine hydrochloride | 90006-14-7 [amp.chemicalbook.com]

- 4. 1-(4-BroMophenyl)ethanaMine hydrochloride | 90006-14-7 [chemicalbook.com]

- 5. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]

- 6. onyxipca.com [onyxipca.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. evitachem.com [evitachem.com]

- 15. synzeal.com [synzeal.com]

- 16. angenechemical.com [angenechemical.com]

Introduction: A Versatile Chiral Building Block in Modern Synthesis

An In-Depth Technical Guide to 1-(4-Bromophenyl)ethanamine Hydrochloride (CAS: 90006-14-7)

1-(4-Bromophenyl)ethanamine hydrochloride, with the CAS registry number 90006-14-7, is a chiral primary amine salt that has emerged as a crucial intermediate in the fields of pharmaceutical research and fine chemical synthesis. Its structure, featuring a chiral center adjacent to a functionalizable brominated aromatic ring, makes it a highly valuable synthon for constructing complex molecular architectures. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its chemical properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles. The presence of the bromine atom allows for a wide range of subsequent cross-coupling reactions (e.g., Suzuki, Stille), while the amine group serves as a handle for amidation, alkylation, and other nucleophilic transformations, making it a cornerstone for building diversity in molecular libraries.[1]

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and process development. 1-(4-Bromophenyl)ethanamine hydrochloride is a solid at room temperature, typically stored under an inert atmosphere to maintain its stability.[2][3]

Table 1: Physicochemical Properties of 1-(4-Bromophenyl)ethanamine Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 90006-14-7 | [2][4][5] |

| Molecular Formula | C₈H₁₁BrClN | [4][5] |

| Molecular Weight | 236.54 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | 212-214 °C | [2] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [3] |

| IUPAC Name | 1-(4-bromophenyl)ethan-1-amine hydrochloride | [3] |

| InChI Key | BQCAANUXMMQVAY-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 26 Ų | [2] |

Synthesis and Manufacturing

The synthesis of 1-(4-Bromophenyl)ethanamine hydrochloride is typically achieved via the reductive amination of its ketone precursor, 4'-bromoacetophenone. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Conceptual Synthesis Workflow

The logical flow from a common starting material to the final hydrochloride salt involves the formation of an imine or oxime intermediate, followed by reduction and salt formation. This approach is a cornerstone of amine synthesis in medicinal chemistry.

Caption: General synthetic pathways to 1-(4-Bromophenyl)ethanamine HCl.

Exemplary Laboratory Protocol: Synthesis via Oxime Intermediate

This protocol is a representative method based on established organic chemistry principles, such as those published in Organic Syntheses for related transformations.[6]

Step 1: Synthesis of 1-(4-Bromophenyl)ethanone oxime

-

To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 4'-bromoacetophenone (1 equiv.), hydroxylamine hydrochloride (2.1 equiv.), and ethanol.[6]

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and slowly add it to a beaker of cold water to precipitate the product.

-

Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(4-bromophenyl)ethanone oxime.

Step 2: Reduction to 1-(4-Bromophenyl)ethanamine

-

In a hydrogenation vessel, dissolve the oxime intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt. %).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate at room temperature until hydrogen uptake ceases.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude free-base amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (1.1 equivalents) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-(4-Bromophenyl)ethanamine hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of the final product. A multi-technique approach ensures a comprehensive quality assessment.

Analytical Workflow

Caption: Standard analytical workflow for compound validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure.[7][8]

-

¹H NMR : Expect characteristic signals for the aromatic protons (typically two doublets in the 7.0-7.6 ppm range), the methine proton (a quartet adjacent to the amine), and the methyl protons (a doublet).

-

¹³C NMR : The spectrum will show distinct peaks for the four unique aromatic carbons, the methine carbon, and the methyl carbon.[7]

-

-

Mass Spectrometry (MS) : Provides confirmation of the molecular weight. The presence of bromine results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in ~1:1 ratio), leading to two major peaks (M+ and M+2) that are a definitive indicator of a monobrominated compound.[9]

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining enantiomeric purity (enantiomeric excess, ee%). Separation is achieved using a chiral stationary phase, allowing for the quantification of each enantiomer. Baseline separation of the enantiomers of 1-(4-bromophenyl)ethylamine has been well-documented.[10]

Applications in Research and Drug Development

The primary utility of 1-(4-Bromophenyl)ethanamine hydrochloride lies in its role as a versatile chiral building block.[11] Its bifunctional nature allows for sequential or orthogonal synthetic modifications.

-

Pharmaceutical Intermediate : It serves as a key starting material in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders.[5]

-

Chiral Resolving Agent : The amine can be used as a resolving agent itself to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.[12] Classical resolution is a robust method when chiral synthesis is challenging or financially restrictive.[12]

-

Scaffold for Combinatorial Chemistry : The bromophenyl group is a synthetic handle for diversification. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of compound libraries for drug discovery screening.

Synthetic Utility Workflow

Caption: Synthetic transformations enabled by the compound's functional groups.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are critical to ensure laboratory safety. 1-(4-Bromophenyl)ethanamine hydrochloride is classified as a hazardous substance.[2][13]

Table 2: GHS Hazard and Precautionary Information

| Classification | Code | Description | Source(s) |

| Hazard Statements | H302 | Harmful if swallowed. | [2][3] |

| H315 | Causes skin irritation. | [2][3][13] | |

| H319 | Causes serious eye irritation. | [2][3][13] | |

| H335 | May cause respiratory irritation. | [2][3][13] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [13] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [13][14] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[13]

-

Eye Protection : Wear chemical safety goggles or a face shield (European Standard EN 166).[13][15]

-

Hand Protection : Use chemically resistant protective gloves (e.g., nitrile rubber). Gloves must be inspected before use.[15]

-

Skin and Body Protection : Wear a laboratory coat and appropriate protective clothing to prevent skin contact.[13]

First Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[13][15]

-

Eye Contact : Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[13]

-

Ingestion : Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.

Storage and Disposal

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[2][3]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not let the product enter drains.[16]

Conclusion

1-(4-Bromophenyl)ethanamine hydrochloride is more than a simple chemical intermediate; it is an enabling tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profile provide a reliable foundation for its use. The true value of this compound is realized in its application as a versatile chiral building block, where its dual functional handles—the amine and the aryl bromide—provide synthetic chemists with a powerful platform for constructing novel, complex, and stereochemically defined molecules. Adherence to stringent safety protocols is essential for harnessing its full potential while ensuring the well-being of laboratory personnel.

References

-

Benzenmethanamine, 4-bromo-a-methyl-, hydrochloride | 90006-14-7. Angene Chemical. [Link]

-

1-(4-Bromophenyl)ethanamine hydrochloride. MySkinRecipes. [Link]

-

1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure. [Link]

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Safety Data Sheet. SynZeal. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. [Link]

-

Chiral Resolution Screening. Onyx Scientific. [Link]

-

Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

-

The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. angenechemical.com [angenechemical.com]

- 3. 1-(4-Bromophenyl)ethanamine hydrochloride | 90006-14-7 [sigmaaldrich.com]

- 4. 1-(4-BroMophenyl)ethanaMine hydrochloride | 90006-14-7 [chemicalbook.com]

- 5. 1-(4-Bromophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. 84499-77-4|(S)-1-(4-Bromophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 12. onyxipca.com [onyxipca.com]

- 13. fishersci.se [fishersci.se]

- 14. synzeal.com [synzeal.com]

- 15. angenechemical.com [angenechemical.com]

- 16. file.ambeed.com [file.ambeed.com]

1-(4-Bromophenyl)ethanamine hydrochloride molecular weight

An In-Depth Technical Guide to 1-(4-Bromophenyl)ethanamine Hydrochloride: Molecular Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-bromophenyl)ethanamine hydrochloride, a pivotal chemical intermediate in modern pharmaceutical research and organic synthesis. The document elucidates the compound's core physicochemical properties, with a primary focus on its precise molecular weight of 236.54 g/mol .[1] It details validated protocols for its synthesis, chiral resolution, and purification by recrystallization. Furthermore, this guide outlines standard analytical methodologies for structural verification and purity assessment, including spectroscopic and chromatographic techniques. Key applications, particularly its role as a versatile chiral building block in the development of active pharmaceutical ingredients (APIs), are discussed to provide context for its significance in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical resource on this important compound.

Core Molecular Profile

A foundational understanding of a compound begins with its precise chemical identity and physical characteristics. These properties dictate its handling, reactivity, and analytical profile.

Chemical Identity and Structure

1-(4-Bromophenyl)ethanamine hydrochloride is the hydrochloride salt of the chiral amine 1-(4-bromophenyl)ethanamine. The presence of a chiral center at the carbon adjacent to the amino group means it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(4-bromophenyl)ethanamine. The hydrochloride salt is typically a stable, crystalline solid, which is often preferred over the freebase amine for its ease of handling and storage.

-

IUPAC Name: 1-(4-bromophenyl)ethanamine;hydrochloride

-

Chemical Structure:

Physicochemical Properties

The quantitative properties of 1-(4-bromophenyl)ethanamine hydrochloride are essential for experimental design, from calculating molar equivalents in a reaction to selecting appropriate analytical techniques. The molecular weight is a cornerstone of this data.

| Property | Value | Source(s) |

| Molecular Weight | 236.54 g/mol (also cited as 236.53664 g/mol ) | [1][2][5] |

| CAS Number | 90006-14-7 (Racemic) | [2] |

| 64265-77-6 ((R)-enantiomer) | [6] | |

| 84499-77-4 ((S)-enantiomer) | [1] | |

| Appearance | White to yellow solid | [7] |

| Melting Point | 238-245 °C ((R)-enantiomer) | [7] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

| Molecular Weight (Free Base) | 200.08 g/mol (C₈H₁₀BrN) | [8] |

It is critical to distinguish between the hydrochloride salt (MW ≈ 236.54 g/mol ) and the free amine/free base (MW ≈ 200.08 g/mol ) to ensure accurate stoichiometric calculations in chemical reactions.[8]

Synthesis, Resolution, and Purification

The preparation of enantiomerically pure 1-(4-bromophenyl)ethanamine hydrochloride is a multi-step process involving synthesis of the racemic amine, separation of the enantiomers, and subsequent salt formation.

Synthetic and Purification Workflow

The overall process begins with a commercially available starting material, 1-(4-bromophenyl)ethanone, and proceeds through reduction, resolution, and purification to yield the final, high-purity product. The choice to perform chiral resolution is critical, as many pharmaceutical applications demand a single enantiomer to ensure target specificity and reduce off-target effects.

Caption: Workflow for Synthesis and Purification.

Experimental Protocol: Synthesis of Racemic 1-(4-Bromophenyl)ethanamine

This protocol describes a common route starting from the corresponding ketone. Reductive amination is a standard and reliable method for this transformation.

-

Materials : 1-(4-bromophenyl)ethanone, ammonium acetate, sodium cyanoborohydride (NaBH₃CN), methanol.

-

Procedure :

-

In a round-bottom flask, dissolve 1-(4-bromophenyl)ethanone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (approx. 1.5 eq) portion-wise, monitoring for gas evolution. Causality: The portion-wise addition under cooling controls the exothermic reaction and prevents runaway reduction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Quench the reaction by carefully adding aqueous HCl (e.g., 2M) until the solution is acidic.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

-

Basify the aqueous layer with concentrated NaOH until pH > 12.

-

Extract the product (the free amine) into an organic solvent like dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the racemic amine.

-

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers.[9] This is commonly achieved by reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[9]

-

Materials : Racemic 1-(4-bromophenyl)ethanamine, L-(+)-tartaric acid (or another chiral resolving agent), ethanol, isopropanol.[10]

-

Procedure :

-

Dissolve the racemic amine (1.0 eq) in a minimal amount of a hot alcohol mixture (e.g., ethanol/isopropanol).[10]

-

In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5 eq), in the same hot solvent. Causality: Using 0.5 equivalents of the resolving agent targets the crystallization of one diastereomeric salt, leaving the other in solution, which is the basis of the separation.

-

Slowly add the tartaric acid solution to the amine solution while hot.

-

Allow the mixture to cool slowly to room temperature, then place in an ice bath to maximize crystallization.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.

-

To liberate the free amine, dissolve the collected salt in water, basify with NaOH, and extract with an organic solvent as described in the synthesis protocol.

-

The enantiomeric purity of the resulting amine should be determined by chiral HPLC.

-

Experimental Protocol: Purification by Recrystallization

Recrystallization is a robust technique for purifying solid organic compounds.[11] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

-

Solvent Selection : The ideal solvent is one in which the hydrochloride salt is highly soluble at high temperatures but poorly soluble at low temperatures.[11] A mixed solvent system, such as ethanol/water or isopropanol/diethyl ether, is often effective for amine salts.[12][13]

-

Procedure :

-

Place the crude 1-(4-bromophenyl)ethanamine hydrochloride in an Erlenmeyer flask.

-

Add a minimum amount of the chosen hot solvent (e.g., hot ethanol) until the solid just dissolves completely.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution briefly heated before being filtered hot to remove the charcoal.

-

Allow the clear solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, higher-purity crystals, as impurities tend to remain in the "mother liquor."[13]

-

Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove residual impurities.

-

Dry the crystals under vacuum to remove all traces of solvent.

-

Analytical Characterization

Rigorous analytical testing is required to confirm the identity, structure, and purity of the final product. A standard workflow integrates several techniques to provide a complete profile of the compound.

Analytical Workflow Overview

Caption: Standard Analytical Workflow for Characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will confirm the presence of all protons and their respective chemical environments (aromatic, methine, methyl). ¹³C NMR will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[14]

-

Mass Spectrometry (MS) : MS analysis will determine the mass-to-charge ratio. For the free base, a molecular ion peak corresponding to the mass of C₈H₁₀BrN would be expected.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. Characteristic peaks for the N-H bonds of the ammonium salt and C-H bonds in the aromatic and alkyl regions would be expected.

Chromatographic and Physical Analysis

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the product.[15][16] Using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated and quantified.[15] A successful resolution will show a large peak for the desired enantiomer and a minimal or non-existent peak for the other.

-

Melting Point Analysis : A sharp melting point range close to the literature value is a strong indicator of high purity.[7] Impurities typically depress and broaden the melting point range.

Key Applications in Research and Development

1-(4-Bromophenyl)ethanamine hydrochloride is not an end product but a valuable starting material, prized for its combination of a chiral center and a reactive functional handle.

-

Versatile Pharmaceutical Intermediate : It serves as a key building block in the synthesis of more complex APIs.[5][8] Its primary amine provides a nucleophilic site for forming amides, imines, or other nitrogen-containing structures. The bromophenyl group is particularly useful as it can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Stille, and Buchwald-Hartwig cross-couplings.[17] This dual functionality allows for the rapid construction of molecular diversity in drug discovery campaigns, particularly for compounds targeting neurological disorders.[5][8]

-

Chiral Resolving Agent : In its enantiomerically pure form, 1-(4-bromophenyl)ethanamine can itself be used as a chiral resolving agent to separate other racemic compounds, typically chiral acids.[18]

Conclusion

1-(4-Bromophenyl)ethanamine hydrochloride is a compound of significant utility in the pharmaceutical and chemical sciences. Its precise molecular weight of 236.54 g/mol is a fundamental parameter for its use in synthesis. The well-established protocols for its synthesis, chiral resolution, and purification enable the production of high-purity, enantiomerically-defined material. Its structural features—a chiral amine and a functionalizable aromatic ring—make it an exceptionally versatile intermediate for the creation of complex molecular targets, solidifying its role as a critical tool for researchers and drug development professionals.

References

-

1-(4-Bromophenyl)ethanamine hydrochloride. MySkinRecipes. Available at: [Link]

-

1-(4-Bromophenyl)ethanone oxime (1). Organic Syntheses Procedure. Available at: [Link]

-

1-(4-broMophenyl)ethan-1-aMine hydrochloride. ChemBK. Available at: [Link]

-

CID 159859301 | C16H20Br2N2. PubChem, National Institutes of Health. Available at: [Link]

-

Chromatogram of the separation of 1-(4-bromophenyl)-ethylamine on Chirosil RCA( þ ) column. ResearchGate. Available at: [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]

-

Strategies for chiral separation: from racemate to enantiomer. National Institutes of Health (PMC). Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

-

Chiral Resolution Screening. Onyx Scientific. Available at: [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

-

III Analytical Methods. Japan International Cooperation Agency. Available at: [Link]

-

Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Available at: [Link]

- Process for the preparation of 4-bromophenyl derivatives. Google Patents.

-

Ethanone, 1-(4-bromophenyl)-. NIST WebBook. Available at: [Link]

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. Available at: [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

-

The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

CAS NO. 27298-97-1 | (S)-1-(4-Bromophenyl)ethanamine. Arctom. Available at: [Link]

-

Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. ResearchGate. Available at: [Link]

Sources

- 1. 84499-77-4|(S)-1-(4-Bromophenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1-(4-BroMophenyl)ethanaMine hydrochloride | 90006-14-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 1-(4-BroMophenyl)ethanaMine hydrochloride | 90006-14-7 [amp.chemicalbook.com]

- 5. 1-(4-Bromophenyl)ethanamine hydrochloride [myskinrecipes.com]

- 6. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE HYDROCHLORIDE | 64265-77-6 [chemicalbook.com]

- 7. (R)-(+)-1-(4-Bromophenyl)ethylamine hydrochloride, 97%, 99+% ee, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 8. chemimpex.com [chemimpex.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. onyxipca.com [onyxipca.com]

1-(4-Bromophenyl)ethanamine hydrochloride synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-(4-Bromophenyl)ethanamine Hydrochloride

Introduction

1-(4-Bromophenyl)ethanamine is a crucial chiral building block and key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is present in numerous pharmaceuticals, making its efficient and scalable synthesis a topic of significant interest for researchers in medicinal chemistry and process development. The compound is typically handled and stored as its hydrochloride salt, which confers greater stability and improved handling characteristics compared to the free base.

This guide provides a comprehensive overview of the primary synthetic pathways to 1-(4-bromophenyl)ethanamine hydrochloride, with a focus on the underlying chemical principles and practical experimental considerations. We will explore various methodologies, from classic named reactions to modern, selective protocols, offering insights into the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Part 1: The Core Synthetic Strategy: Reductive Amination

The most prevalent and logical approach to synthesizing 1-(4-bromophenyl)ethanamine commences with the readily available ketone, 1-(4-bromophenyl)ethanone (also known as 4-bromoacetophenone). The core transformation is a reductive amination, a powerful class of reactions that converts a carbonyl group into an amine via an intermediate imine.[1][2]

The overall process involves two fundamental steps:

-

Imine Formation: The carbonyl group of the ketone reacts with a nitrogen source, typically ammonia or an ammonia equivalent, to form an imine (or the corresponding protonated iminium ion).

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the target amine.

These steps can be performed sequentially in a stepwise fashion or, more commonly, in a single reaction vessel in what is known as a direct reductive amination or a one-pot reaction.[1][3]

Caption: General schematic for the reductive amination pathway.

Key Methodologies for Reductive Amination

While the overall strategy is consistent, several distinct methods have been established, each with its own set of advantages and limitations.

1. The Leuckart-Wallach Reaction

This classic named reaction utilizes ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4][5] The reaction is driven by heat, typically requiring temperatures between 120-180°C.[4][6]

-

Mechanism & Rationale: Upon heating, ammonium formate dissociates into ammonia and formic acid.[6][7] Ammonia reacts with the ketone to form an imine. The formic acid then acts as a hydride donor to reduce the imine to the amine.[7] The use of a single, inexpensive reagent is the primary advantage. However, the high temperatures can lead to side reactions and impurities, and yields can be variable.[4] This method is often employed when cost is the primary driver and high purity is not immediately critical.

2. Catalytic Hydrogenation

A cleaner and often higher-yielding approach involves the use of catalytic hydrogenation. This can be performed in two ways:

-

Direct Hydrogenation: The ketone, an ammonia source (like anhydrous ammonia), and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel) are subjected to an atmosphere of hydrogen gas.[1] The catalyst facilitates both the formation of the imine and its subsequent reduction.

-

Indirect (Two-Step) Hydrogenation: This more controlled method involves first converting the ketone to its corresponding oxime using hydroxylamine hydrochloride.[8] The isolated oxime is then hydrogenated in a separate step. This pathway can offer better control and prevent side reactions associated with the ketone, such as reduction of the carbonyl to an alcohol. A key consideration when working with halogenated compounds is the choice of catalyst; palladium-based catalysts can sometimes promote dehalogenation, making catalysts like platinum or nickel preferable under certain conditions.[9]

3. Modern Reductive Amination with Hydride Reagents

The most widely adopted methods in modern organic synthesis utilize specialized hydride reducing agents that offer superior selectivity and milder reaction conditions. The key to their success is chemoselectivity: they reduce the iminium ion intermediate much faster than they reduce the starting ketone.[2]

-

Causality of Reagent Choice: Standard reducing agents like sodium borohydride (NaBH₄) can reduce both the ketone and the imine, leading to a mixture of the desired amine and the undesired 1-(4-bromophenyl)ethanol.[10] To overcome this, reagents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are employed.[2][10] Their reduced reactivity, particularly under the mildly acidic conditions that favor imine formation, allows the ketone and amine source to form the iminium ion, which is then preferentially reduced as it forms.[2] Sodium triacetoxyborohydride is often favored as it avoids the use of cyanide, a concern in both safety and waste disposal.[3]

Part 2: A Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for the direct reductive amination of 1-(4-bromophenyl)ethanone using sodium triacetoxyborohydride, a method valued for its efficiency and selectivity.[3]

Caption: Experimental workflow for the synthesis of 1-(4-bromophenyl)ethanamine HCl.

Methodology

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Sample Mass/Vol. |

| 1-(4-Bromophenyl)ethanone | 199.04 | 1.0 | 10.0 g |

| Ammonium Acetate (NH₄OAc) | 77.08 | 5.0 | 19.4 g |

| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 16.0 g |

| 1,2-Dichloroethane (DCE) | - | - | 150 mL |

| Saturated aq. NaHCO₃ | - | - | ~100 mL |

| Ethyl Acetate | - | - | ~200 mL |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | q.s. |

| 2M HCl in Diethyl Ether | - | ~1.2 | As required |

Step-by-Step Protocol

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-bromophenyl)ethanone (10.0 g, 50.2 mmol) and ammonium acetate (19.4 g, 251 mmol).

-

Solvent Addition: Add 1,2-dichloroethane (150 mL) to the flask. Seal the flask with a septum and introduce an inert atmosphere (e.g., nitrogen). Stir the mixture at room temperature for 20-30 minutes. The rationale for pre-stirring is to allow for the initial equilibrium of imine formation to be established.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (16.0 g, 75.3 mmol) to the suspension in portions over 30 minutes. Self-Validating Check: The addition should be controlled to manage any mild exotherm. A rapid temperature rise could indicate a runaway reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution (~100 mL) until gas evolution ceases. This neutralizes the acidic byproducts and any remaining reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate (2 x 100 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude 1-(4-bromophenyl)ethanamine free base as an oil.

-

Hydrochloride Salt Formation: Dissolve the crude amine oil in a minimal amount of a suitable solvent like isopropanol or diethyl ether (~50 mL). While stirring, add a 2M solution of HCl in diethyl ether dropwise. The hydrochloride salt will precipitate as a white solid.[11]

-

Isolation: Continue stirring for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities and dry the product under vacuum to yield 1-(4-bromophenyl)ethanamine hydrochloride.

Part 3: Asymmetric Synthesis Considerations

For pharmaceutical applications, obtaining a single enantiomer of 1-(4-bromophenyl)ethanamine is often required.[12] Two primary strategies exist:

-

Chiral Resolution: The racemic amine synthesized above can be resolved by reacting it with a chiral acid, such as (R)-(-)-mandelic acid or tartaric acid.[13] This forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. The desired salt is then treated with a base to liberate the enantiomerically pure amine.

-

Catalytic Asymmetric Synthesis: This more advanced approach builds the chirality directly into the molecule during the synthesis. This can involve the asymmetric reduction of the ketone or the asymmetric reductive amination using a chiral catalyst or ligand system.[14] These methods are highly efficient and atom-economical but require specialized catalysts and development.

Part 4: Characterization and Quality Control

Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.[15]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product by separating it from any starting materials or byproducts.[16] Chiral HPLC can be used to determine the enantiomeric excess (ee) in asymmetric syntheses.

Conclusion

The synthesis of 1-(4-bromophenyl)ethanamine hydrochloride is a well-established process with multiple viable routes. While classical methods like the Leuckart reaction remain useful, modern reductive amination protocols using selective hydride reagents like sodium triacetoxyborohydride offer superior yields, milder conditions, and greater control, making them the preferred choice in a research and development setting. The selection of a specific pathway ultimately depends on the desired scale, purity requirements, and available resources, with further considerations for asymmetric approaches when enantiopure material is the target.

References

-

Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). Org. Synth. 2013, 90, 215. Retrieved from [Link]

-

Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Sciencemadness Wiki. (2020). Leuckart reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline a. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

- Google Patents. (n.d.). US6340773B1 - Preparation of halogenated primary amines.

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Semantic Scholar. Retrieved from [Link]

-

OUCI. (n.d.). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic asymmetric synthesis of 1,4-enynes. Retrieved from [Link]

-

Md, F., & Singh, M. K. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 117-128. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

-

LookChem. (n.d.). (R)-(+)-1-(4-Bromophenyl)ethylamine. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 12. 27298-97-1|(S)-1-(4-Bromophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 13. (R)-(+)-1-(4-BROMOPHENYL)ETHYLAMINE | 45791-36-4 [chemicalbook.com]

- 14. Recent advances in catalytic asymmetric synthesis [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Preparation of Racemic 1-(4-Bromophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the preparation of racemic 1-(4-bromophenyl)ethanamine hydrochloride. This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in the development of novel therapeutic agents. The guide details a robust and scalable synthetic route commencing from 4-bromoacetophenone via a one-pot reductive amination, followed by conversion to its hydrochloride salt for improved stability and handling. The causality behind experimental choices, detailed protocols, and in-depth characterization are presented to ensure scientific integrity and reproducibility.

Introduction: Significance and Synthetic Strategy

1-(4-Bromophenyl)ethanamine is a key chiral amine intermediate. Its structure is present in a variety of pharmacologically active compounds. The presence of the bromine atom on the phenyl ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, making it a highly desirable starting material in drug discovery pipelines.

The hydrochloride salt form is preferred for its crystalline nature, enhanced stability, and improved solubility in aqueous media compared to the free base, which is often an oil. This guide focuses on the synthesis of the racemic mixture, which is a common precursor for chiral resolution or for applications where stereochemistry is not critical.

The chosen synthetic strategy is a direct reductive amination of 4-bromoacetophenone. This one-pot method is efficient and avoids the isolation of the intermediate imine, thereby streamlining the process and improving overall yield.[1] The reaction utilizes ammonium acetate as the in-situ source of ammonia and sodium borohydride as the reducing agent, a cost-effective and readily available hydride donor.

Synthesis of Racemic 1-(4-Bromophenyl)ethanamine (Free Base)

The core of the synthesis lies in the reductive amination of 4-bromoacetophenone. This reaction proceeds in two main stages within the same reaction vessel: the formation of an imine intermediate, followed by its immediate reduction to the corresponding primary amine.

Mechanism of Reductive Amination

The reaction is initiated by the nucleophilic attack of ammonia (generated from ammonium acetate) on the carbonyl carbon of 4-bromoacetophenone. This is followed by dehydration to form a protonated imine (iminium ion). The sodium borohydride then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final amine product. The slightly acidic conditions provided by ammonium acetate can facilitate both the imine formation and the subsequent reduction.

Caption: One-pot reductive amination of 4-bromoacetophenone.

Causality in Reagent Selection

-

4-Bromoacetophenone: The starting ketone, readily available commercially.

-

Ammonium Acetate (NH₄OAc): Serves as both the ammonia source and a mild acidic catalyst to promote imine formation. Using a large excess drives the equilibrium towards the imine.

-

Sodium Borohydride (NaBH₄): An inexpensive and selective reducing agent. It is capable of reducing the imine intermediate but is less reactive towards the starting ketone under these conditions, especially when added after allowing time for imine formation.[2] While other reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are milder and can be present from the start of the reaction, NaBH₄ is a more economical and less toxic choice for this transformation.[2]

-

Methanol (MeOH): A common protic solvent that is suitable for both imine formation and the borohydride reduction.

Detailed Experimental Protocol: Synthesis of the Free Base

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoacetophenone (19.9 g, 100 mmol) and ammonium acetate (77.1 g, 1000 mmol, 10 equivalents).

-

Solvent Addition: Add 200 mL of anhydrous methanol to the flask.

-

Imine Formation: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Cautiously add sodium borohydride (7.6 g, 200 mmol, 2 equivalents) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 15 °C. Caution: Hydrogen gas is evolved during this step.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approximately 16 hours).

-

Work-up:

-

Carefully quench the reaction by the slow addition of 100 mL of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add 150 mL of 2M sodium hydroxide (NaOH) solution to the aqueous residue to basify the mixture (pH > 12) and deprotonate the ammonium salt of the product.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure to yield racemic 1-(4-bromophenyl)ethanamine as a crude oil. The product can be used in the next step without further purification.

Preparation of Racemic 1-(4-Bromophenyl)ethanamine Hydrochloride

The conversion of the free base amine to its hydrochloride salt is a straightforward acid-base reaction, which facilitates purification by crystallization and improves the compound's handling properties.

Rationale for Salt Formation

Primary amines are often oils or low-melting solids that can be difficult to handle and purify. They are also susceptible to oxidation and reaction with atmospheric carbon dioxide. Converting the amine to a hydrochloride salt typically yields a stable, crystalline solid that is easily filtered, dried, and stored.

Caption: Conversion of the free base to the hydrochloride salt.

Detailed Experimental Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude 1-(4-bromophenyl)ethanamine (assuming ~100 mmol theoretical yield) in 200 mL of diethyl ether.

-

Precipitation: While stirring, slowly add a 2M solution of hydrogen chloride (HCl) in diethyl ether until precipitation ceases and the solution becomes acidic (test with pH paper). Approximately 55-60 mL will be required.

-

Crystallization: Stir the resulting thick white slurry at room temperature for 1 hour to ensure complete crystallization.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any unreacted starting material and impurities. Dry the solid under vacuum at 40-50 °C to a constant weight.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity, purity, and structure of the final product.

| Parameter | Technique | Expected Result |

| Appearance | Visual | White to off-white crystalline solid |

| Molecular Formula | - | C₈H₁₁BrClN |

| Molecular Weight | - | 236.54 g/mol |

| Melting Point | Melting Point Apparatus | 212-214 °C |

| ¹H NMR | 400 MHz, DMSO-d₆ | δ (ppm): 8.75 (br s, 3H, -NH₃⁺), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 7.45 (d, J=8.4 Hz, 2H, Ar-H), 4.50 (q, J=6.8 Hz, 1H, -CH-), 1.55 (d, J=6.8 Hz, 3H, -CH₃) |

| ¹³C NMR | 100 MHz, DMSO-d₆ | δ (ppm): 139.5, 131.8, 129.5, 121.5, 49.8, 21.2 |

| IR Spectroscopy | KBr Pellet, cm⁻¹ | ~2900-3100 (N-H stretch), ~1600, 1488 (aromatic C=C stretch), ~1072 (C-N stretch), ~1010 (para-substituted benzene), ~825 (C-Br stretch) |

Safety and Handling

1-(4-Bromophenyl)ethanamine Hydrochloride is a chemical that requires careful handling.

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound. The free base amine is corrosive and should be handled with extra care in a well-ventilated fume hood.

Conclusion

This guide provides a detailed, reliable, and scientifically-backed procedure for the synthesis of racemic 1-(4-bromophenyl)ethanamine hydrochloride. By following the outlined protocols for reductive amination and subsequent salt formation, researchers can efficiently produce this key synthetic intermediate. The provided characterization data serves as a benchmark for quality control, ensuring the integrity of the material for downstream applications in research and development.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Wikipedia. (n.d.). Reductive amination. [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-(4-Bromophenyl)ethanamine Hydrochloride

Abstract

This technical guide provides an in-depth analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(4-Bromophenyl)ethanamine hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the structural nuances of the molecule, the rationale behind experimental choices, and the precise assignment of proton signals. We will explore the characteristic chemical shifts, coupling patterns, and integration values that confirm the molecular structure, with a focus on the diagnostic AA'BB' system of the aromatic ring. This guide serves as a practical reference for the structural elucidation of this and similar compounds using high-resolution NMR spectroscopy.

Introduction: The Role of NMR in Structural Verification

1-(4-Bromophenyl)ethanamine is a chiral primary amine and a valuable building block in medicinal chemistry and organic synthesis. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it a common state for storage and handling. For any scientist using this intermediate, unequivocal structural confirmation is paramount to ensure the integrity of subsequent research and development.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule, allowing for a comprehensive structural fingerprint.[1] This guide will systematically deconstruct the ¹H NMR spectrum of 1-(4-Bromophenyl)ethanamine hydrochloride, providing the technical insights necessary for confident spectral assignment.

Molecular Structure and Proton Environments

A thorough analysis of the ¹H NMR spectrum begins with a clear understanding of the molecule's structure and the identification of its chemically non-equivalent protons. In 1-(4-Bromophenyl)ethanamine hydrochloride, the positive charge is localized on the nitrogen atom, forming an ammonium group (-NH₃⁺).

The molecule possesses four distinct proton environments, as illustrated below: